molecular formula C14H9Cl3O B1359003 4-Methyl-3,3',4'-trichlorobenzophenone CAS No. 951891-04-6

4-Methyl-3,3',4'-trichlorobenzophenone

Cat. No.: B1359003
CAS No.: 951891-04-6
M. Wt: 299.6 g/mol
InChI Key: UWLSTLVWXSVOGA-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Aromatic Ketones as Environmental Contaminants

Halogenated aromatic ketones, a subgroup of substituted benzophenones, are of particular environmental concern due to the presence of halogen atoms (such as chlorine, bromine, or fluorine) on their aromatic rings. The carbon-halogen bond is generally strong and resistant to degradation, which contributes to the environmental persistence of these compounds. Their chemical stability, coupled with their often lipophilic nature, allows them to accumulate in the fatty tissues of organisms, leading to biomagnification through the food chain.

The environmental fate of halogenated aromatic ketones is influenced by various processes, including photodegradation, microbial degradation, and sorption to soil and sediment. Photodegradation can be a significant removal pathway for some benzophenones, with the rate and products of degradation depending on the specific compound and environmental conditions. nih.gov However, many halogenated derivatives exhibit resistance to degradation, leading to their long-term presence in various environmental compartments.

Significance of Trichlorobenzophenones as Persistent Organic Pollutant Analogs

Persistent Organic Pollutants (POPs) are a group of chemicals that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for exceptionally long periods of time, become widely distributed throughout the environment as a result of natural processes involving soil, water and, most notably, air, accumulate in the fatty tissue of living organisms including humans, and are found at higher concentrations at higher levels in the food chain.

Trichlorobenzophenones, including 4-Methyl-3,3',4'-trichlorobenzophenone, share structural similarities with well-known POPs like polychlorinated biphenyls (PCBs). researchgate.netijshr.com These similarities suggest that trichlorobenzophenones may exhibit comparable environmental behavior, including persistence, bioaccumulation, and long-range transport. The presence of three chlorine atoms on the benzophenone (B1666685) structure is expected to enhance its lipophilicity and resistance to degradation, key characteristics of POPs. The study of such "POP analogs" is crucial for understanding the potential risks posed by new and emerging environmental contaminants before they become widespread global pollutants.

Table 1: Comparison of General Properties of POPs and Trichlorobenzophenones

PropertyPersistent Organic Pollutants (POPs)Trichlorobenzophenones (Inferred)
Persistence High resistance to degradationExpected to be high due to chlorination
Bioaccumulation High potential to accumulate in fatty tissuesExpected to be high due to lipophilicity
Toxicity Can cause a range of adverse health effectsPotential for toxicity, requires further study
Long-Range Transport Can travel long distances from the sourcePotential for atmospheric transport

This table presents inferred properties for trichlorobenzophenones based on their structural similarity to known POPs. Specific data for this compound is largely unavailable.

Research Gaps and Objectives Pertaining to this compound

Despite the potential environmental significance of this compound, a thorough review of the scientific literature reveals a significant lack of specific data for this particular compound. This knowledge gap highlights the need for dedicated research to fully understand its environmental profile.

Key research gaps include:

Physicochemical Properties: There is a lack of experimentally determined data for fundamental properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters are essential for predicting the environmental fate and transport of the compound.

Synthesis and Environmental Sources: While general synthesis methods for benzophenones, such as the Friedel-Crafts acylation, are known, specific synthesis routes for this compound and its potential for formation as an industrial byproduct are not well-documented. google.com

Environmental Occurrence and Fate: There are no published studies detailing the detection of this compound in environmental samples (e.g., water, soil, air, biota). Consequently, its environmental persistence, degradation pathways, and potential for bioaccumulation remain unknown.

Toxicological Profile: The toxicity of this compound to aquatic organisms and other environmental receptors has not been evaluated. researchgate.netmdpi.com

Future research objectives should therefore focus on:

Synthesis and Characterization: Developing a reliable laboratory synthesis of this compound to enable further studies and determining its key physicochemical properties.

Environmental Fate and Behavior: Conducting studies to investigate its persistence in different environmental matrices, its potential for photodegradation and biodegradation, and its bioaccumulation potential in representative organisms.

Ecotoxicological Assessment: Evaluating the acute and chronic toxicity of the compound to a range of aquatic and terrestrial organisms to assess its potential ecological risk.

Addressing these research gaps is crucial for a comprehensive understanding of the environmental risks associated with this compound and for informing any necessary regulatory actions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLSTLVWXSVOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Modification of 4 Methyl 3,3 ,4 Trichlorobenzophenone and Analogous Structures

Methodological Approaches for Benzophenone (B1666685) Synthesis

The construction of the benzophenone framework, particularly with halogen substituents, is predominantly achieved through two main synthetic routes: Friedel-Crafts acylation and the oxidation of precursor compounds.

Friedel-Crafts Acylation Strategies in Halogenated Benzophenone Preparation

The Friedel-Crafts acylation is a fundamental and widely employed method for the synthesis of aromatic ketones, including halogenated benzophenones. researchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the specific synthesis of 4-Methyl-3,3',4'-trichlorobenzophenone, a viable strategy is the Friedel-Crafts acylation of toluene (B28343) with 3,4-dichlorobenzoyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). scribd.comyoutube.com The methyl group of toluene is an activating group that directs electrophilic substitution to the ortho and para positions. Due to steric hindrance, the acylation is expected to occur predominantly at the para position, yielding 4-methyl-3',4'-dichlorobenzophenone. libretexts.orgchemguide.co.uk Subsequent chlorination of this intermediate would be necessary to obtain the final trichlorinated product.

The reaction mechanism proceeds through the formation of a highly reactive acylium ion, which is generated from the interaction between the acyl chloride and the Lewis acid catalyst. The electron-rich aromatic ring of toluene then attacks this electrophile, forming a resonance-stabilized carbocation known as a sigma complex. The final step involves the deprotonation of this intermediate to restore the aromaticity of the ring and yield the benzophenone product.

Table 1: Illustrative Friedel-Crafts Acylation for a Dichlorinated Precursor A plausible initial step in the synthesis of this compound.

Reactant 1Reactant 2CatalystPrimary Product
Toluene3,4-Dichlorobenzoyl chlorideAluminum chloride (AlCl₃)4-Methyl-3',4'-dichlorobenzophenone

Oxidative Synthesis Routes for Chlorinated Benzophenones from Precursor Compounds

An alternative synthetic approach involves the oxidation of a suitable diarylmethane precursor. In the case of this compound, the corresponding precursor would be 4-methyl-3,3',4'-trichlorodiphenylmethane. The oxidation of the methylene (B1212753) bridge in diarylmethanes to a carbonyl group is a known transformation that can be accomplished using various oxidizing agents.

While specific protocols for the oxidation of this exact polychlorinated diphenylmethane (B89790) are not extensively detailed in readily available literature, general methods for the oxidation of diphenylmethanes to benzophenones can be applied. For instance, transition metal oxidants, such as manganese peroxidase, have been shown to be effective in analogous transformations. researchgate.net

Table 2: Conceptual Oxidative Synthesis Pathway A hypothetical route to this compound from its diarylmethane precursor.

Precursor CompoundPotential Oxidizing AgentTarget Product
4-Methyl-3,3',4'-trichlorodiphenylmethaneTransition Metal-Based OxidantThis compound

Exploration of Derivatives and Chemically Modified Analogs of this compound

The structural framework of this compound offers several sites for chemical modification to generate a library of analogous compounds. These modifications can be directed at the methyl group, the aromatic rings, or the central carbonyl functionality, each providing a pathway to novel derivatives with potentially distinct chemical and physical properties.

The methyl group can undergo a variety of transformations, including oxidation to a carboxylic acid or benzylic halogenation. The two aromatic rings, despite being substituted, can potentially undergo further electrophilic substitution, with the regioselectivity being influenced by the existing chloro and methyl substituents. The carbonyl group is amenable to a wide range of classical ketone reactions, such as reduction to the corresponding secondary alcohol, reductive amination, or conversion to an oxime. For example, studies on other substituted benzophenones, such as the synthesis of brominated and hydroxylated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, demonstrate the feasibility of introducing additional functional groups to the benzophenone core, which in turn can impart properties like antioxidant activity. nih.gov

Sustainable Synthesis Principles in Halogenated Organic Compound Chemistry

The application of green chemistry principles to the synthesis of halogenated organic compounds is a critical area of research aimed at minimizing environmental impact. ruc.dkrsc.org Traditional Friedel-Crafts acylations are often associated with significant environmental drawbacks due to the use of stoichiometric quantities of Lewis acids like aluminum chloride, which generate large volumes of corrosive and hazardous waste. researchgate.net

In response to these challenges, a number of more sustainable methodologies have been developed. These include the use of solid acid catalysts such as zeolites, clays, and supported heteropolyacids, which offer the advantages of being reusable and easily separable from the reaction mixture. routledge.comresearchgate.netrsc.org For instance, tungstophosphoric acid supported on mesoporous silica (B1680970) (MCM-41) has proven to be an effective catalyst for the acylation of anisole (B1667542) with benzoic acid. researchgate.net

Other innovative and greener approaches include the use of deep eutectic solvents, for example, a mixture of choline (B1196258) chloride and zinc chloride, which can function as both the catalyst and the reaction medium, thereby reducing the need for volatile organic solvents. rsc.org The use of microwave irradiation has also been shown to enhance reaction rates and yields in Friedel-Crafts acylations, often enabling the reactions to be carried out under solvent-free conditions. ruc.dk Bismuth triflate is a noteworthy example of a water-tolerant and recyclable Lewis acid catalyst that performs well under microwave heating. ruc.dk Furthermore, the development of metal- and halogen-free methodologies, such as the use of methanesulfonic anhydride to promote the acylation reaction, represents a significant step towards a more sustainable chemical industry. organic-chemistry.org

Table 3: A Comparative Overview of Catalytic Systems for Friedel-Crafts Acylation Highlighting the shift from traditional methods to more sustainable alternatives.

Catalyst SystemKey AdvantagesPotential Limitations
Traditional Lewis Acids (e.g., AlCl₃)High reactivity and broad applicability.Requires stoichiometric amounts, generates corrosive waste, moisture sensitive.
Solid Acid Catalysts (e.g., Zeolites)Reusable, easy to separate from product, environmentally benign.May exhibit lower activity for deactivated substrates.
Deep Eutectic SolventsActs as both catalyst and solvent, often biodegradable.Substrate scope may be limited.
Water-Tolerant Lewis Acids (e.g., Bismuth Triflate)Recyclable and can be used in the presence of moisture.Higher initial cost compared to traditional catalysts.
Metal- and Halogen-Free Reagents (e.g., Methanesulfonic Anhydride)Avoids metal and halogen waste streams.May require specific reaction conditions for optimal performance.

Environmental Occurrence and Spatiotemporal Distribution of 4 Methyl 3,3 ,4 Trichlorobenzophenone

Detection and Monitoring in Diverse Environmental Compartments

Comprehensive monitoring data for 4-Methyl-3,3',4'-trichlorobenzophenone in various environmental matrices are not widely available in peer-reviewed literature. However, based on the behavior of structurally similar chlorinated and methylated aromatic compounds, its distribution and persistence can be inferred.

Chlorinated benzophenones, in general, are known to be present in aquatic environments. Their distribution between the water column, sediments, and biota is governed by their physicochemical properties, such as water solubility and lipophilicity. Due to its chlorinated and aromatic nature, this compound is expected to have low water solubility and a tendency to adsorb to particulate matter.

Water Column: The concentration of this compound in the water column is likely to be low due to its anticipated hydrophobic nature. Any presence would likely be associated with suspended solids rather than being truly dissolved.

Sediments: Sediments are expected to be a significant sink for this compound. Hydrophobic compounds tend to partition from the water column and accumulate in bottom sediments, where they can persist for extended periods. Monitoring of sediments in areas with historical use of DDT or industrial discharges would be critical to understanding its prevalence.

Associated Biota: The lipophilic character of chlorinated compounds suggests a potential for bioaccumulation in aquatic organisms. acs.org Organisms can take up such chemicals from the water and their diet, leading to concentrations in their tissues that are significantly higher than in the surrounding environment. The presence of a methyl group could potentially influence its bioaccumulation potential.

Table 1: Hypothetical Distribution of this compound in Aquatic Systems (Note: The following table is illustrative due to the lack of specific monitoring data for this compound. Values are placeholders to demonstrate expected relative concentrations.)

Environmental CompartmentExpected Concentration RangeKey Considerations
Water Column (Dissolved)Very Low (ng/L range)Low water solubility
Suspended Particulate MatterLow to Moderate (µg/kg range)Adsorption to organic matter
SedimentsModerate to High (µg/kg to mg/kg range)Primary environmental sink
Aquatic Biota (e.g., fish, mussels)Variable (µg/kg range)Potential for bioaccumulation and biomagnification

Similar to aquatic sediments, soil is a likely reservoir for this compound, particularly in areas with a history of DDT application for agricultural purposes.

Soil: The persistence and fate of this compound in soil would be influenced by factors such as soil organic matter content, microbial activity, and physicochemical properties of the soil. Its low volatility suggests it would not readily vaporize from soil surfaces.

Associated Organisms: Terrestrial organisms, including invertebrates and vertebrates, could be exposed to this compound through contact with contaminated soil and ingestion of contaminated food sources. The potential for bioaccumulation in terrestrial food webs exists.

Table 2: Postulated Occurrence of this compound in Terrestrial Matrices (Note: This table is for illustrative purposes as specific data are not available.)

Environmental MatrixPotential Concentration LevelsInfluencing Factors
Agricultural Soil (Historical DDT use)Low to ModerateApplication rates of DDT, soil type, degradation rates
Forest Soil (Atmospheric Deposition)Very LowDistance from sources, deposition rates
Soil Organisms (e.g., earthworms)Low to ModerateBioavailability in soil, feeding habits
Terrestrial VertebratesLowTrophic level, metabolic capacity

The atmospheric fate and transport of this compound are crucial for understanding its global distribution. While its volatility is expected to be low, semi-volatile organic compounds can undergo long-range atmospheric transport, being transported over vast distances from their sources. unbc.canih.gov This transport can occur through a process of volatilization, atmospheric transport, and deposition, often referred to as "global distillation" or the "grasshopper effect." envirocomp.com

The presence of chlorine atoms and the aromatic structure suggests that this compound could be persistent in the atmosphere, allowing for transport to remote regions such as the Arctic.

Tracing Anthropogenic Sources: Links to Legacy Pollutant Degradation Pathways (e.g., DDT and its Metabolites)

A primary anthropogenic source of chlorinated benzophenones is the environmental degradation of the insecticide dichlorodiphenyltrichloroethane (DDT). tandfonline.comresearchgate.net Technical-grade DDT was a complex mixture of isomers and related compounds, with the main component being p,p'-DDT. researchgate.net

The degradation of DDT in the environment can proceed through various biotic and abiotic pathways, leading to a number of persistent metabolites, including DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane). ethz.chresearchgate.netnih.govdergipark.org.trethz.ch Further degradation of these metabolites can lead to the formation of dichlorobenzophenone (DCBP). The specific formation of this compound would likely arise from the degradation of technical DDT formulations that contained methylated and asymmetrically chlorinated impurities. The presence of a methyl group on one of the phenyl rings of the DDT-related precursor would lead to the corresponding methylated benzophenone (B1666685) derivative upon degradation.

Investigations into Natural Product Origins of Halogenated Benzophenones

In addition to anthropogenic sources, a variety of halogenated organic compounds, including benzophenones, are known to be produced naturally by marine and terrestrial organisms. Marine organisms, in particular, are a rich source of halogenated natural products. For instance, chlorinated benzophenones have been isolated from marine-derived fungi.

While there is no direct evidence to date of the natural production of this compound, the existence of naturally occurring chlorinated and methylated aromatic compounds suggests that a biosynthetic pathway for this compound cannot be entirely ruled out. Further research into the metabolomes of marine organisms, such as sponges and algae, could potentially reveal natural sources of this or structurally related compounds. nih.gov

Environmental Fate and Transport Mechanisms of 4 Methyl 3,3 ,4 Trichlorobenzophenone

Inter-Compartmental Partitioning and Phase Transfer Dynamics

The distribution of 4-Methyl-3,3',4'-trichlorobenzophenone in the environment is dictated by its tendency to partition between solid, liquid, and gaseous phases. This partitioning behavior influences its mobility, bioavailability, and ultimate fate.

Adsorption to Particulate Matter and Sedimentary Phases

Based on its molecular structure, the estimated log Koc for this compound is in a range that suggests significant adsorption to soil organic carbon and sediment. This high adsorption potential indicates that the compound will likely accumulate in sedimentary phases of aquatic environments and be relatively immobile in soil, reducing the likelihood of groundwater contamination through leaching. The mechanism of adsorption is primarily driven by hydrophobic interactions between the nonpolar portions of the molecule and the organic carbon in the environmental matrix.

Estimated Physicochemical Properties of this compound (EPI Suite™)
ParameterEstimated Value
Log Koc (Organic Carbon-Water (B12546825) Partition Coefficient)4.5 - 5.5
Log Kow (Octanol-Water Partition Coefficient)5.0 - 6.0

Volatilization from Aqueous and Soil Environments

The tendency of a chemical to move from water or soil into the air is described by its Henry's Law constant. For compounds with a low Henry's Law constant, volatilization is not a significant environmental transport pathway. For this compound, estimations suggest a relatively low potential for volatilization from aqueous environments.

The rate of volatilization from soil is influenced by factors such as soil moisture, temperature, and the compound's adsorption characteristics. While direct volatilization from the soil surface can occur, the strong adsorption of this compound to soil particles is expected to significantly limit this process.

Estimated Volatilization Potential of this compound (EPI Suite™)
ParameterEstimated ValueInterpretation
Henry's Law Constant (atm-m³/mole)Low (estimated)Low tendency to volatilize from water

Environmental Persistence and Residence Times in Various Media

Biodegradation is a primary pathway for the breakdown of many organic pollutants. However, the presence of multiple chlorine atoms on the benzophenone (B1666685) structure is likely to hinder microbial degradation. Studies on other chlorinated aromatic ketones suggest that the biodegradation of this compound is likely to be a slow process, with estimated half-lives in soil and water extending to months or even years. The persistence of such compounds can lead to their long-term presence in the environment, increasing the potential for exposure to ecological receptors.

Estimated Environmental Half-Life of this compound (EPI Suite™)
Environmental CompartmentEstimated Biodegradation Half-Life
WaterMonths to Years
SoilMonths to Years
SedimentYears

Biotic Uptake, Accumulation, and Trophic Transfer Potential of Halogenated Benzophenones

The lipophilic nature of halogenated benzophenones, indicated by a high octanol-water partition coefficient (Log Kow), suggests a potential for bioaccumulation in aquatic and terrestrial organisms. Compounds with a high Log Kow tend to partition from water into the fatty tissues of organisms. For this compound, the estimated Log Kow falls within a range that indicates a significant potential for bioconcentration.

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. While specific BCF data for this compound are unavailable, studies on other halogenated benzophenones have demonstrated their capacity to bioaccumulate in aquatic organisms.

Furthermore, persistent and bioaccumulative substances can be transferred through the food web, a process known as trophic transfer or biomagnification. The trophic magnification factor (TMF) quantifies the extent to which a chemical's concentration increases at successively higher trophic levels. Research on other chlorinated aromatic compounds has shown that they can biomagnify in aquatic food webs. Given its persistence and high lipophilicity, this compound is likely to exhibit a TMF greater than one, indicating its potential to accumulate to higher concentrations in top predators.

Degradation and Biotransformation Pathways of 4 Methyl 3,3 ,4 Trichlorobenzophenone

Photochemical Transformation Mechanisms

The photochemical transformation of a compound is broadly categorized into direct photolysis, where the molecule itself absorbs light, and indirect photodegradation, where other light-absorbing substances in the environment initiate the reaction.

Direct Photolysis: Kinetics and Pathways in Aqueous and Solid Phases

Direct photolysis occurs when a molecule absorbs photons, leading to its excitation and subsequent chemical breakdown. To characterize this process for 4-Methyl-3,3',4'-trichlorobenzophenone, researchers would need to conduct experiments measuring its degradation under controlled light sources. This would involve determining the rate of disappearance of the parent compound over time in different media, such as purified water and on solid surfaces, to understand its persistence. The identification of breakdown products would be crucial to elucidating the specific chemical pathways of its decay.

Influence of Spectral Irradiance and Wavelength Dependence on Reaction Rates

The rate of direct photolysis is highly dependent on the wavelengths of light available and the molecule's ability to absorb that light. A thorough investigation would require exposing solutions of this compound to different, narrow bands of light to measure the degradation rate at each wavelength. This data is essential for predicting the compound's stability under various natural sunlight conditions, which change with season, latitude, and time of day. No such specific data for this compound has been published.

Quantum Yield Determinations and Photoreaction Efficiencies

The quantum yield is a critical measure of the efficiency of a photochemical reaction. It is defined as the number of molecules transformed for each photon of light absorbed. Determining the quantum yield for this compound would require precise measurements of the light intensity and the rate of its degradation. This value is a fundamental parameter used in environmental models to predict the photochemical half-life of a substance in aquatic systems. Without experimental determination, the efficiency of its light-induced degradation remains unknown.

Indirect Photodegradation: Sensitized Processes and Radical Reactions

In natural waters, indirect photodegradation is often a more significant pathway than direct photolysis. This process is driven by other substances in the water that absorb sunlight and produce highly reactive chemical species.

Role of Dissolved Organic Matter and Photosensitizers in Enhanced Degradation

Dissolved organic matter (DOM), such as humic and fulvic acids, is abundant in natural waters and acts as a primary photosensitizer. Upon absorbing sunlight, excited-state DOM can transfer energy to other molecules or generate reactive species. To understand its effect on this compound, studies would need to compare the degradation rate in pure water versus water containing varying concentrations and types of DOM. Such studies would clarify whether DOM accelerates the compound's breakdown or inhibits it through light-screening effects. This information is currently unavailable for this compound.

Involvement of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Singlet Oxygen, Chlorine Radicals)

Until dedicated research is conducted and published, a detailed and scientifically rigorous account of the degradation and biotransformation pathways of this compound cannot be provided.

Identification and Structural Elucidation of Phototransformation Products

The phototransformation of this compound is expected to proceed via several pathways, primarily driven by the absorption of UV radiation. While specific studies on this exact molecule are not prevalent, the transformation products can be inferred from research on analogous chlorinated aromatic compounds and benzophenones. The principal photoreaction for chlorinated aromatics is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom from the solvent or another hydrogen donor. cdnsciencepub.com This process can occur sequentially, leading to a series of less-chlorinated benzophenone (B1666685) derivatives.

Other potential reactions include the cleavage of the ketone bridge or modifications involving the methyl group. The identification of these photoproducts typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and structural characterization of the various transformation intermediates. nih.gov For example, studies on the degradation of benzophenone-3 (Oxybenzone) in chlorinated water identified ten different transformation products, highlighting the complexity of degradation pathways which can include halogenation and cleavage, leading to the formation of compounds like bromoform (B151600) and benzoic acid. nih.gov

Based on these principles, a range of potential phototransformation products for this compound can be hypothesized.

Table 1: Potential Phototransformation Products of this compound

Product Name Proposed Formation Pathway
4-Methyl-3,3'-dichlorobenzophenone Reductive dechlorination
4-Methyl-3,4'-dichlorobenzophenone Reductive dechlorination
4-Methyl-3'-chlorobenzophenone Sequential reductive dechlorination
4-Methyl-4'-chlorobenzophenone Sequential reductive dechlorination
4-Methylbenzophenone Complete reductive dechlorination
Chlorinated benzoic acids and toluenes Cleavage of the carbonyl bridge

Mechanistic Studies of Aromatic Ketone Photochemistry

The photochemical reactions of aromatic ketones like this compound are governed by the behavior of their electronically excited states.

Upon absorption of UV light, aromatic ketones are promoted from their ground state (S₀) to an excited singlet state (S₁). edinst.com For benzophenones, this initial excitation is typically an n→π* transition, involving an electron from a non-bonding orbital on the carbonyl oxygen moving to an anti-bonding π* orbital. edinst.com The S₁ state is very short-lived. Aromatic ketones are characterized by a highly efficient and rapid intersystem crossing (ISC) to a lower-energy triplet state (T₁), with a quantum yield approaching 100%. edinst.commdpi.com

This T₁ state has a significantly longer lifetime than the S₁ state, ranging from microseconds to milliseconds depending on the environment, which allows it to be the primary photo-reactive state. edinst.com The triplet state has a biradical character, with unpaired electrons on the carbonyl oxygen and the aromatic system, making it highly reactive. mdpi.com The reactivity and lifetime of the triplet state can be influenced by substituents on the aromatic rings. nih.govrsc.org Deactivation of the triplet state can occur through phosphorescence, non-radiative decay, or chemical reactions. edinst.comgophotonics.com

Table 2: Properties of Excited States in Aromatic Ketones

State Typical Transition Typical Lifetime Key Characteristics
Singlet (S₁) n→π* Nanoseconds or less Short-lived; precursor to the triplet state.
Triplet (T₁) Formed via Intersystem Crossing (ISC) from S₁ Microseconds to milliseconds edinst.com Long-lived biradical; primary reactive state for photoreduction, halogen loss, and Norrish reactions. mdpi.com

The excited triplet state of this compound can undergo several types of reactions:

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgscispace.com This would result in the formation of a 4-methyl-3-chlorobenzoyl radical and a 3,4-dichlorophenyl radical. These radical intermediates can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent. wikipedia.org While benzophenone itself is relatively resistant to Norrish Type I cleavage, substituted derivatives can be more susceptible. scispace.com

Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org Since this compound lacks a suitable alkyl chain with a γ-hydrogen, this pathway is not considered a primary degradation route for this specific molecule.

Halogen Loss Pathways: For chlorinated aromatic compounds, photochemical dehalogenation is a major degradation pathway. rsc.org This reaction is believed to proceed from the triplet excited state. cdnsciencepub.com The mechanism involves the homolytic cleavage of a carbon-chlorine (C-Cl) bond, which is weakened in the excited state, to produce an aryl radical and a chlorine radical. The aryl radical is then typically quenched by abstracting a hydrogen atom from the surrounding medium to yield a dechlorinated product. cdnsciencepub.comworktribe.com The efficiency of dechlorination can be higher for compounds with ortho-chlorine atoms. cdnsciencepub.com

Microbial Transformation and Biodegradation

Microorganisms offer a key pathway for the environmental degradation of persistent organic pollutants, including chlorinated aromatic compounds.

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds like this compound is typically initiated by oxygenase enzymes. microbe.comub.edu While the specific pathway for this compound is not defined, it can be projected based on the degradation of chlorobenzenes and other chloroaromatics.

The proposed aerobic pathway would likely involve the following steps:

Dioxygenation: A ring-hydroxylating dioxygenase enzyme attacks one of the aromatic rings, incorporating two hydroxyl groups to form a substituted chlorocatechol. ub.edu

Ring Cleavage: The resulting chlorocatechol intermediate undergoes ortho- or meta-cleavage, where the aromatic ring is opened by another dioxygenase enzyme.

Dehalogenation and Further Metabolism: The subsequent aliphatic intermediates are further metabolized, often with spontaneous or enzyme-catalyzed removal of the chlorine atoms. nih.gov The resulting products are then funneled into central metabolic cycles like the Krebs cycle. ub.edu

The presence of multiple chlorine atoms and the stable ketone structure can make such compounds highly resistant to microbial attack, a characteristic known as recalcitrance. nih.gov

The complete mineralization of complex pollutants like this compound is often difficult for a single microbial species to achieve. Instead, degradation is more effectively carried out by microbial consortia, where different species perform complementary metabolic functions. tandfonline.comenvirobiotechjournals.com A variety of bacterial genera have been identified with the ability to degrade aromatic and chlorinated compounds. nih.gov

For instance, one species might perform the initial oxygenation and ring cleavage, while another utilizes the resulting intermediates. mdpi.com This synergistic action allows the consortium as a whole to achieve complete degradation. Genera such as Pseudomonas, Rhodococcus, Sphingomonas, Burkholderia, and Achromobacter are frequently isolated from contaminated sites and are known members of consortia capable of degrading polycyclic aromatic hydrocarbons (PAHs) and other persistent pollutants. nih.govnih.gov These consortia exhibit metabolic versatility that is crucial for the bioremediation of environments contaminated with mixtures of organic compounds. envirobiotechjournals.com

Table 3: Microbial Genera Commonly Implicated in the Degradation of Aromatic and Chlorinated Compounds

Genus Known Degradative Capabilities
Pseudomonas Degradation of PAHs, chlorobenzoates, and other chloroaromatics. nih.gov
Rhodococcus Broad metabolic capacity for degrading hydrophobic compounds, including chlorinated organics. nih.gov
Sphingomonas Known for degrading a wide range of aromatic and polycyclic aromatic hydrocarbons. nih.gov
Burkholderia Capable of degrading chlorobenzenes and phenoxyacetates.
Achromobacter Implicated in the degradation of PAHs within soil consortia. nih.gov
Mycobacterium Effective in degrading high-molecular-weight PAHs. nih.gov

Aerobic Degradation Mechanisms and Pathways

Co-metabolic Degradation Processes in Environmental Systems

Co-metabolism is a process in which microorganisms transform a compound that they cannot use as a primary energy or nutrient source. enviro.wiki This transformation occurs in the presence of a growth-supporting substrate. enviro.wiki In the context of this compound, co-metabolic degradation would involve microbial enzymes fortuitously acting on the benzophenone structure while the microbes are metabolizing other organic compounds present in the environment.

The presence of readily available carbon sources can significantly accelerate the biodegradation of chlorinated aromatic compounds. nih.govresearchgate.net For instance, the addition of substrates like glucose, sodium acetate, or malic acid has been shown to enhance the degradation of similar chlorinated phenols. nih.govresearchgate.net This suggests that in environmental systems rich in organic matter, the co-metabolic degradation of this compound is likely to be more pronounced. The enzymes involved in these transformations are often non-specific oxygenases or reductases that exhibit broad substrate ranges. enviro.wiki

Anaerobic Transformation Pathways (Reductive Dechlorination)

Under anaerobic conditions, a key transformation pathway for chlorinated aromatic compounds is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the aromatic rings, with electrons being transferred to the chlorinated compound, which acts as an electron acceptor. nih.gov For this compound, this would entail the sequential removal of its three chlorine atoms.

Reductive dechlorination is a crucial first step in the anaerobic breakdown of many chlorinated pollutants, often leading to less toxic intermediates. erwiki.net The process is highly dependent on the presence of suitable electron donors and a microbial community capable of mediating the electron transfer. erwiki.net

Specific groups of anaerobic bacteria are known to carry out reductive dechlorination. Organohalide-respiring bacteria, such as Dehalococcoides and Dehalobacter, are prominent examples and are known to utilize chlorinated compounds for their respiration. nih.gov These organisms possess specialized enzymes called reductive dehalogenases (RDases), which catalyze the removal of halogen substituents. nih.gov

While direct evidence for specific organisms degrading this compound is limited, the well-established role of these bacteria in dechlorinating other chlorinated aromatic compounds suggests their potential involvement. Reductive dehalogenases are often membrane-associated enzyme complexes that can include a corrinoid cofactor. rero.ch The catalytic cycle involves changes in the redox state of the cobalt within the corrinoid. rero.ch

The efficiency of anaerobic biotransformation is intrinsically linked to the availability of suitable electron donors and acceptors. frontiersin.org In reductive dechlorination, the chlorinated compound, such as this compound, serves as the terminal electron acceptor. rero.ch

A variety of organic and inorganic compounds can act as electron donors to fuel this process. Simple organic compounds like acetate, lactate, formate, and hydrogen are effective electron donors that can stimulate reductive dechlorination. nih.govnih.govumich.edu The oxidation of these donors provides the necessary electrons for the reduction and dechlorination of the target compound. nih.gov The specific microbial communities present in an environment will often be structured by the types of electron donors and acceptors available. frontiersin.org For instance, methanogenic archaea can play a role in the process, sometimes in syntrophic relationships with dechlorinating bacteria. erwiki.netfrontiersin.org

Fungal and Bacterial Contributions to Benzophenone Biotransformation

Both fungi and bacteria have demonstrated the capacity to biotransform a wide array of organic compounds, including those with aromatic structures. frontiersin.orgnih.gov Fungi, in particular, possess powerful extracellular enzyme systems that can initiate the degradation of complex molecules. mdpi.com White-rot fungi, for example, are known for their ability to degrade lignin, a complex aromatic polymer, and this capability extends to other aromatic pollutants.

Bacterial biotransformation can involve a variety of reactions, including hydroxylation, methylation, and cleavage of the aromatic ring. nih.gov For benzophenone structures, microbial transformation could lead to the formation of hydroxylated or demethylated derivatives. Strains of Aspergillus, Penicillium, and Cunninghamella are frequently cited for their versatile biotransformation capabilities. nih.govmdpi.com For example, Aspergillus niger has been shown to transform flavanone (B1672756) into several different hydroxylated and ring-opened products. nih.gov While specific studies on this compound are not abundant, the known metabolic activities of these microbial groups on similar compounds provide a strong indication of their potential role.

Characterization of Biologically Derived Metabolites and Degradation Intermediates

The degradation of this compound would be expected to proceed through a series of intermediate metabolites. Under anaerobic conditions, the primary initial metabolites would likely be the di- and mono-chlorinated benzophenone derivatives resulting from sequential reductive dechlorination.

Further degradation, potentially under aerobic conditions, could involve hydroxylation of the aromatic rings, followed by ring cleavage. The position of the methyl group and the remaining chlorine atoms would influence the specific metabolites formed. Characterizing these intermediates is crucial for understanding the complete degradation pathway and assessing any potential transient toxicity of the breakdown products. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the identification and structural elucidation of these metabolites. researchgate.net

Environmental Factors Influencing Microbial Degradation Kinetics

The rate and extent of microbial degradation of this compound are influenced by a multitude of environmental factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Key influencing factors include:

Temperature and pH: Microbial activity generally has an optimal temperature and pH range. Deviations from these optima can significantly slow down degradation rates. nih.govresearchgate.net

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is critical for microbial growth and metabolism.

Oxygen Levels: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Transitions between aerobic and anaerobic conditions can also impact the degradation process. bohrium.com

Concentration of the Contaminant: High concentrations of a pollutant can be toxic to microorganisms, inhibiting their degradation activity. Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes. dtu.dkresearchgate.net

Presence of Co-contaminants: The presence of other pollutants can have synergistic or antagonistic effects on the degradation of the target compound. nih.gov

The kinetics of biodegradation can often be described by models such as the Haldane model, which accounts for substrate inhibition at high concentrations. nih.gov

Chemical Degradation Processes in Aqueous Environments

Chemical degradation in water is a critical factor in determining the environmental persistence and potential impact of a contaminant. Processes like chlorination, used in water disinfection, and advanced oxidation processes (AOPs) are designed to break down complex organic molecules.

Chlorination Reactions and Product Formation

Chlorination is a common water treatment method that can effectively degrade certain organic micropollutants. The reaction mechanisms typically involve electrophilic substitution on the aromatic rings, particularly when activated by electron-donating groups. For other benzophenones, this process has been shown to be pH-dependent and can be influenced by other substances in the water.

Kinetics and Stoichiometry of Chlorine-Mediated Degradation

No specific studies detailing the reaction kinetics or stoichiometry for the chlorine-mediated degradation of this compound were found. Such research would typically determine the reaction order and rate constants (k-values) under various conditions (e.g., chlorine dose, temperature) to predict the compound's half-life during disinfection.

Influence of Water Matrix Parameters (e.g., pH, Co-contaminants like Bromide, Ammonia)

The composition of the water matrix significantly affects chlorination efficiency. The pH level influences the speciation of chlorine (HOCl vs. OCl⁻), which impacts its reactivity. researchgate.netresearchgate.net Co-contaminants like bromide can react with chlorine to form hypobromous acid, leading to the formation of brominated byproducts, which are often more toxic than their chlorinated counterparts. researchgate.netnih.gov Ammonia can form chloramines, which have different oxidative properties than free chlorine. However, no studies have specifically investigated these effects on this compound.

Application of Advanced Oxidation Processes (AOPs) for Degradation

AOPs utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic compounds. These methods are often more effective than conventional treatments for complete mineralization of contaminants.

UV-Based Oxidation Systems (e.g., UV/H₂O₂)

The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) is a common AOP that generates hydroxyl radicals. This process has proven effective for the degradation of other benzophenones and various micropollutants. nih.gov The efficiency of UV/H₂O₂ systems depends on factors like UV intensity, H₂O₂ dosage, pH, and the presence of radical scavengers in the water matrix, such as bicarbonate and dissolved organic matter. arizona.edunih.gov Specific kinetic data and degradation pathways for this compound using this method have not been documented in the reviewed literature.

Other Radical-Induced Oxidation Mechanisms

Beyond the widely studied hydroxyl radical (•OH), other reactive oxygen species (ROS) and radicals can initiate and propagate the degradation of this compound. These include sulfate (B86663) radicals (SO₄•⁻), carbonate radicals (CO₃•⁻), and superoxide (B77818) radicals (O₂•⁻), each exhibiting distinct reactivity and selectivity.

Sulfate Radical (SO₄•⁻) Induced Oxidation:

Sulfate radicals are highly reactive oxidants that can be generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, ultraviolet (UV) light, or transition metals. The primary mechanism of sulfate radical attack on aromatic compounds like this compound is through electron transfer, forming a radical cation. This initial step is often followed by hydration or deprotonation, leading to the formation of various transformation products.

Research on compounds with similar structures suggests that the methyl and chloro-substituted benzene (B151609) rings of this compound are susceptible to sulfate radical attack. The reaction can lead to the hydroxylation of the aromatic rings, dechlorination, and cleavage of the carbonyl bridge. The specific degradation products are influenced by the reaction conditions, including pH and the presence of other matrix components.

Carbonate Radical (CO₃•⁻) Induced Oxidation:

In aquatic environments with high alkalinity, carbonate radicals can play a significant role in the degradation of organic pollutants. Formed from the reaction of hydroxyl radicals with carbonate or bicarbonate ions, carbonate radicals are more selective oxidants than •OH. They tend to react more readily with electron-rich moieties, such as phenolic compounds.

Superoxide Radical (O₂•⁻) Induced Oxidation:

The superoxide radical is another important reactive oxygen species in natural and engineered systems. It can be generated through various photochemical and biological processes. While generally less reactive than hydroxyl or sulfate radicals, the superoxide radical can participate in nucleophilic addition and electron transfer reactions.

The degradation of this compound by superoxide radicals may proceed through initial addition to the aromatic rings or the carbonyl group. This can initiate a cascade of reactions leading to ring-opening and the formation of smaller organic acids. The efficiency of this pathway is highly dependent on the environmental conditions, as the superoxide radical can also undergo dismutation to form hydrogen peroxide and oxygen.

Table of Transformation Products from Radical-Induced Oxidation:

Radical SpeciesProposed Transformation ProductsMechanism
Sulfate Radical (SO₄•⁻)Hydroxylated derivatives, Dechlorinated products, Ring-cleavage productsElectron transfer, Adduct formation
Carbonate Radical (CO₃•⁻)Further oxidation of hydroxylated intermediatesElectron transfer
Superoxide Radical (O₂•⁻)Ring-opened products, Carboxylic acidsNucleophilic addition, Electron transfer

Advanced Analytical Methodologies for 4 Methyl 3,3 ,4 Trichlorobenzophenone Analysis

Sample Preparation and Extraction Techniques from Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of 4-Methyl-3,3',4'-trichlorobenzophenone from environmental samples is the preparation and extraction process. The primary goal is to isolate the target analyte from the complex matrix (e.g., soil, water, sediment) while removing interfering substances. The choice of technique depends on the matrix type, the physicochemical properties of the compound, and the desired detection limits.

For solid matrices like soil and sediment, common extraction techniques include Soxhlet extraction , ultrasonic-assisted extraction (UAE) , and accelerated solvent extraction (ASE) . These methods typically employ organic solvents such as hexane, dichloromethane, or mixtures thereof to efficiently extract the nonpolar chlorinated compound. cdc.gov For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) are the preferred methods. nih.govnih.gov SPE, in particular, offers advantages such as high recovery rates, reduced solvent consumption, and the ability to pre-concentrate the analyte. researchgate.netmksu.ac.ke

A widely adopted sample preparation approach for various organic contaminants, including those with properties similar to this compound, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. thermofisher.com This technique involves an initial extraction with a solvent like acetonitrile (B52724), followed by a partitioning step and a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. thermofisher.com

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Accelerated Solvent Extraction (ASE)
Matrix WaterWaterSoil, Sediment
Typical Solvents Dichloromethane, HexaneMethanol, Acetonitrile, Ethyl AcetateToluene (B28343), Hexane/Acetone
Advantages Simple, well-establishedHigh recovery, pre-concentrationFast, automated, low solvent use
Disadvantages Large solvent volume, emulsion formationCartridge cost, potential for cloggingHigh initial instrument cost

This table presents a general overview of common extraction techniques applicable to chlorinated organic compounds.

Chromatographic Separation Technologies for Trace Analysis

Following extraction and cleanup, chromatographic separation is employed to isolate this compound from other co-extracted compounds before detection.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds like this compound. The separation is typically achieved on a capillary column with a non-polar stationary phase.

A highly selective and sensitive detector for chlorinated compounds is the Electron Capture Detector (ECD) . thermofisher.comnih.govgcms.czgnest.org The ECD is particularly sensitive to electronegative atoms like chlorine, making it well-suited for the trace analysis of trichlorinated benzophenones. thermofisher.com For confirmation and more definitive identification, GC is often coupled with a Mass Spectrometer (MS) . researchgate.netnih.gov GC-MS provides structural information, enhancing the reliability of the analysis. nih.gov

GC Parameter Typical Conditions for Chlorinated Compounds
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient from ~100 °C to 300 °C
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

This table provides typical GC parameters for the analysis of organochlorine compounds.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) , offers an alternative separation technique, especially for compounds that may be thermally labile. nih.gov For benzophenone (B1666685) derivatives, reversed-phase chromatography is commonly used, employing a C18 or similar stationary phase. sielc.comfishersci.com

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comnih.gov UPLC, with its smaller particle size columns, provides higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. nih.govrsc.org

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and accurate quantification of this compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. rsc.orgacs.org This capability is crucial for distinguishing the target analyte from co-eluting matrix interferences with the same nominal mass. chromatographyonline.com For chlorinated compounds, the characteristic isotopic pattern of chlorine (35Cl and 37Cl) can be resolved and accurately measured with HRMS, further increasing the confidence in identification. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would show a complex pattern of signals due to the substituted benzene (B151609) rings. The protons on the methyl-substituted ring and the trichloro-substituted ring will have characteristic chemical shifts and splitting patterns influenced by their neighboring protons and the electron-withdrawing or -donating nature of the substituents. The methyl group would appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon, would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Illustrative ¹H NMR Data for a Benzophenone Derivative

Assignment Illustrative Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H7.2 - 7.8Multiplet-
Methyl-H2.4Singlet-

Note: This data is for illustrative purposes and represents the general regions where signals for a compound like this compound would be expected.

Development and Validation of Trace Analytical Methods for Environmental Monitoring

The detection of trace levels of this compound in environmental matrices such as water and soil is critical for monitoring its potential distribution and persistence. The development of sensitive and selective analytical methods is paramount for this purpose. Commonly employed techniques for the analysis of chlorinated organic compounds like benzophenone derivatives include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

A typical workflow for the trace analysis of this compound from an environmental sample would involve several key steps:

Sample Collection and Preparation: Aqueous samples may undergo solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. mdpi.com For solid samples like soil and sediment, techniques such as microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) are often used to efficiently extract the target compound. researchgate.net

Chromatographic Separation: The extracted analyte is then separated from other compounds in the sample using either gas or liquid chromatography. The choice of column and chromatographic conditions is optimized to achieve good resolution and peak shape for this compound.

Detection and Quantification: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. In GC-MS, the compound is identified based on its retention time and mass spectrum. For even lower detection limits and enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed in both GC and LC systems.

Method validation is a crucial aspect of developing a reliable analytical procedure. researchgate.net This process involves demonstrating that the method is fit for its intended purpose by evaluating several performance parameters.

While a specific validated method for this compound was not found in the surveyed literature, the table below summarizes typical performance parameters for trace analytical methods of related benzophenone derivatives in environmental samples. researchgate.netnih.govnih.gov

Interactive Data Table: Typical Performance Parameters for Trace Analysis of Benzophenone Derivatives

Parameter Water Samples Sediment/Soil Samples
Extraction Technique Solid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Analytical Technique GC-MS or LC-MS/MSGC-MS or LC-MS/MS
Limit of Detection (LOD) 0.1 - 5.0 ng/L0.1 - 2.0 ng/g
Limit of Quantification (LOQ) 0.3 - 15.0 ng/L0.3 - 6.0 ng/g
Recovery 85 - 110%80 - 105%
Relative Standard Deviation (RSD) < 15%< 20%

Note: The values in this table are illustrative and based on methods developed for other benzophenone derivatives. researchgate.netnih.govnih.gov Specific values for this compound would require experimental determination and validation.

Computational Chemistry and Molecular Modeling for 4 Methyl 3,3 ,4 Trichlorobenzophenone

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular-level characteristics of substituted benzophenones. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For a molecule like 4-Methyl-3,3',4'-trichlorobenzophenone, DFT calculations can map its electron density distribution and determine the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more easily excitable and more reactive. mdpi.com For substituted benzophenones, the addition of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) can significantly alter the HOMO-LUMO gap and thus modulate its photochemical activity. scialert.net

From these orbital energies, several reactivity descriptors can be calculated to provide a quantitative measure of chemical behavior.

Table 1: Representative Reactivity Descriptors Calculated via DFT (Note: These are illustrative values typical for similar chlorinated aromatic ketones.)

Descriptor Definition Predicted Significance for this compound
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO A relatively moderate gap is expected, indicating potential for photochemical reactivity under UV irradiation.
Ionization Potential (I) -EHOMO Predicts the energy required to remove an electron.
Electron Affinity (A) -ELUMO Predicts the energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 A measure of resistance to change in electron distribution. A soft molecule has a small HOMO-LUMO gap.
Electronegativity (χ) (I + A) / 2 Describes the molecule's ability to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

These descriptors are invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules and environmental nucleophiles.

Theoretical modeling is highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic transitions of a molecule. researchgate.net This method can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies required to excite electrons from occupied to unoccupied orbitals. For benzophenone (B1666685) derivatives, the characteristic n → π* (excitation from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π orbital) and π → π* transitions are of key interest. scialert.net The predicted maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, a theoretical NMR spectrum can be generated. These predicted shifts are often correlated with experimental values to confirm the molecular structure. Discrepancies between calculated and experimental shifts can reveal specific conformational or solvent effects.

| ¹³C NMR Chemical Shifts (δ, ppm) | Carbonyl: ~195, Aromatic: 128-140, Methyl: ~21 | Provides a map of the carbon framework of the molecule. |

Elucidation of Reaction Mechanisms through Theoretical Modeling

Computational modeling is uniquely suited to exploring the high-energy, short-lived states that govern chemical reactions, such as photochemical processes.

Benzophenones are well-known photosensitizers, and their photochemistry is initiated by the absorption of UV light, which promotes the molecule to an excited singlet state (S₁), followed by rapid intersystem crossing to a more stable triplet state (T₁). nih.govbgsu.edu It is this triplet state that is typically responsible for the subsequent chemical reactions. acs.org

Theoretical modeling can map the entire potential energy surface of a reaction. For a photochemical reaction, this involves:

Locating the Minimum Energy Geometries: Optimizing the structure of the ground state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁).

Mapping Reaction Coordinates: Simulating the proposed reaction pathway, for instance, a hydrogen abstraction from a solvent molecule by the excited carbonyl group. researchgate.net

Identifying Transition States (TS): Locating the highest energy point along the lowest energy path of the reaction. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For this compound, a likely photochemical pathway in the presence of a hydrogen-donating solvent (like isopropanol) would be the abstraction of a hydrogen atom by the triplet-state carbonyl oxygen, forming a ketyl radical. bgsu.edu Transition state analysis would provide the activation barrier for this process.

Once a reaction pathway is proposed, quantum chemical calculations can determine the thermodynamics of the reaction by computing the energies of all reactants, intermediates, transition states, and products. The change in Gibbs free energy (ΔG) for each step indicates whether that step is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0).

In the context of environmental degradation, modeling can predict the likely breakdown products of this compound. For example, reductive dechlorination is a common degradation pathway for chlorinated aromatic compounds. Theoretical calculations could compare the energetics of chlorine removal from the 3, 3', and 4' positions to predict which isomer is most likely to form first. This information is critical for understanding the persistence and transformation of the compound in the environment. chalmers.se

Structure Activity and Structure Degradation Relationships of Halogenated Benzophenones

Influence of Halogenation Pattern and Position on Environmental Behavior and Reactivity

The number and position of chlorine atoms on the benzophenone (B1666685) skeleton are primary determinants of its environmental behavior and reactivity. For polychlorinated aromatic compounds, the degree of chlorination often correlates with increased lipophilicity and resistance to degradation. nih.gov Generally, less-chlorinated congeners are more water-soluble and more amenable to biodegradation. nih.gov

In the case of chlorinated benzophenones, degradation can occur through various mechanisms, including photolysis and reactions with disinfectants like chlorine. The transformation of some benzophenone UV filters during chlorination has been shown to follow second-order kinetics, with reaction rates influenced by pH. nih.gov Common transformation pathways include electrophilic substitution, where additional chlorine atoms are added to the aromatic rings, as well as oxidation of the ketone group. nih.govnih.gov

The specific 3,3',4'-trichloro substitution pattern of 4-Methyl-3,3',4'-trichlorobenzophenone likely influences its reactivity. The chlorine atoms, being electron-withdrawing, can affect the electron density distribution across the aromatic rings, thereby influencing the sites susceptible to electrophilic attack or nucleophilic substitution. Photodegradation is another critical pathway for halogenated aromatic compounds. Studies on other polychlorinated compounds, such as PCBs, have shown that photodegradation rates can increase with the number of chlorine substitutions. nih.gov The primary photochemical reaction for many chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edu The position of the chlorine atoms is also a critical factor, with ortho-substituted chlorines often being more readily cleaved during photolysis in some polychlorinated biphenyls. uws.ac.uk

Role of Methyl Substitution on Compound Stability and Transformation Pathways

The presence of a methyl group at the 4-position of one of the phenyl rings in this compound introduces another layer of complexity to its environmental behavior. Methyl groups can influence the compound's stability and transformation pathways in several ways.

In medicinal chemistry, the introduction of a methyl group, sometimes referred to as the "magic methyl" effect, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov In the context of environmental fate, a methyl group can affect both the electronic and steric properties of the molecule. Electronically, the methyl group is weakly electron-donating, which can influence the reactivity of the aromatic ring to which it is attached.

Studies on the thermal polymerization of polycyclic aromatic hydrocarbons have shown that methyl substituents can be key in reducing the thermal severity required to initiate chemical reactions. acs.orgnih.gov This suggests that the methyl group in this compound could potentially serve as a reactive site under certain environmental conditions, possibly undergoing oxidation to a hydroxymethyl or carboxylic acid group, which would increase the compound's polarity and facilitate further degradation.

The methyl group can also sterically hinder or direct certain reactions. Depending on its position relative to the chlorine atoms, it could influence the preferred sites of further substitution or microbial attack. The transformation of methylated aromatic compounds can sometimes involve reactions at the methyl group itself, leading to a different suite of degradation products compared to their non-methylated counterparts.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Degradation Relationships (QSDR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Degradation Relationship (QSDR) models are valuable computational tools for predicting the environmental behavior and toxicity of chemicals based on their molecular structure. sciepub.comnih.govnih.gov These models use statistical methods to correlate molecular descriptors with experimental data on properties like toxicity, biodegradability, or reaction rate constants.

For halogenated aromatic compounds, key molecular descriptors in QSAR and QSDR models often include:

Hydrophobicity (log Kow): This parameter is crucial for predicting bioaccumulation potential and sorption to organic matter in soil and sediment. nih.gov

Electronic Parameters: Descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can provide insights into a compound's reactivity and susceptibility to oxidation or reduction. nih.govresearchgate.net

Steric Parameters: Molecular size and shape can influence how a molecule interacts with biological receptors or the active sites of degradative enzymes.

Quantum Chemical Descriptors: Parameters like dipole moment and the charges on individual atoms can help in understanding intermolecular interactions and reaction mechanisms. researchgate.net

Table 1: Common Descriptors in QSAR/QSDR Models for Halogenated Aromatic Compounds

Descriptor CategoryExample DescriptorsRelevance to Environmental Fate
Hydrophobicity log Kow, log KOCBioaccumulation, Sorption
Electronic EHOMO, ELUMO, Dipole MomentReactivity, Degradation Pathways
Steric Molecular Volume, Surface AreaBiological Interactions
Quantum Chemical Atomic Charges, Fukui IndicesReaction Mechanisms

Comparative Studies with Other Polyhalogenated Aromatic Compounds and Their Environmental Fates

The environmental fate of this compound can be contextualized by comparing it to other well-studied polyhalogenated aromatic compounds, such as polychlorinated biphenyls (PCBs). PCBs are a class of persistent organic pollutants (POPs) that share some structural similarities with polychlorinated benzophenones, namely the presence of multiple chlorine atoms on aromatic rings. nih.govresearchgate.net

Like PCBs, polychlorinated benzophenones are expected to exhibit high environmental persistence due to their chemical stability and resistance to degradation. nih.govnih.gov The lipophilic nature of these compounds, conferred by the halogen atoms, leads to a tendency to bioaccumulate in fatty tissues and biomagnify through the food web. nih.govnih.gov

However, there are also key structural differences that would lead to divergent environmental fates. The presence of the ketone group in benzophenones provides a site for photochemical reactions and potential microbial degradation pathways that are not available to PCBs. nih.gov For example, the carbonyl group can undergo photoreduction or be a site for nucleophilic attack.

The degradation of PCBs is highly dependent on the degree and pattern of chlorination, with less chlorinated congeners being more susceptible to biodegradation. nih.gov A similar trend would be expected for polychlorinated benzophenones. The environmental transport of these compounds is also a significant factor in their global distribution. Due to their semi-volatile nature, compounds like PCBs can undergo long-range atmospheric transport, leading to their presence in remote ecosystems. nih.gov It is plausible that this compound could also be subject to similar transport mechanisms.

Table 2: Comparison of Properties with Polychlorinated Biphenyls (PCBs)

PropertyThis compoundPolychlorinated Biphenyls (PCBs)
Structural Features Two chlorinated phenyl rings linked by a carbonyl group, one methyl group.Two chlorinated phenyl rings directly linked.
Persistence Expected to be high due to chlorination.High, a defining characteristic of this class. nih.gov
Bioaccumulation Likely to bioaccumulate due to lipophilicity.Well-documented bioaccumulation and biomagnification. nih.gov
Degradation Pathways Photolysis, reductive dechlorination, reactions at the ketone group.Reductive dechlorination, microbial degradation (slow). nih.gov
Transport Potential for long-range atmospheric transport.Known for long-range atmospheric transport. nih.gov

Future Research Directions and Environmental Implications

Emerging Research Frontiers in Substituted Benzophenone (B1666685) Environmental Chemistry

The environmental chemistry of substituted benzophenones is a rapidly evolving field. Benzophenones, as a class of compounds, are recognized as emerging contaminants due to their widespread use and detection in various environmental compartments. researchgate.net Their accumulation and stability in the environment, coupled with potential adverse effects, have spurred significant research interest. researchgate.net

Future research is likely to focus on several key areas:

Environmental Fate and Transport: Understanding the movement and persistence of compounds like 4-Methyl-3,3',4'-trichlorobenzophenone in the environment is crucial. This includes studying their partitioning into soil, sediment, and biota, as well as their potential for long-range atmospheric transport. The physicochemical properties of a contaminant, such as its solubility and vapor pressure, are key determinants of its environmental fate.

Transformation Products: A significant area of investigation is the identification and toxicological assessment of transformation products. Substituted benzophenones can undergo various degradation processes in the environment, such as photodegradation and biodegradation, leading to the formation of new chemical species. cdc.gov These transformation products may have different toxicological profiles than the parent compound.

Analytical Method Development: The development of sensitive and selective analytical methods is essential for detecting and quantifying low levels of substituted benzophenones in complex environmental matrices. nih.gov Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are powerful tools for this purpose. nih.gov

Table 1: Key Research Areas in Substituted Benzophenone Environmental Chemistry

Research AreaFocus
Environmental Fate and Transport Study of persistence, partitioning, and mobility in various environmental compartments.
Transformation Products Identification and toxicological characterization of degradation products.
Analytical Method Development Creation of sensitive methods for detection and quantification in environmental samples.

Development of Advanced Remediation and Abatement Technologies for Contaminated Sites

The remediation of sites contaminated with persistent organic pollutants, including halogenated compounds, presents significant challenges. Conventional wastewater treatment methods are often not effective at removing these substances completely. researchgate.net This has led to the development of advanced remediation and abatement technologies.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of persistent organic compounds. env.go.jp These processes generate highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules into simpler, less toxic substances. env.go.jp Examples of AOPs include:

UV/H₂O₂: Utilizes ultraviolet light and hydrogen peroxide to generate hydroxyl radicals.

Photo-Fenton: A process that uses UV light, hydrogen peroxide, and iron salts to produce hydroxyl radicals. scispace.com

Bioremediation is another area of active research for the cleanup of contaminated sites. researchgate.net This approach uses microorganisms to degrade pollutants. While some microorganisms have been shown to degrade chlorinated compounds, the effectiveness of bioremediation can be influenced by various environmental factors. researchgate.netresearchgate.net

Table 2: Advanced Remediation Technologies for Halogenated Organic Compounds

TechnologyDescription
Advanced Oxidation Processes (AOPs) Chemical treatment processes that generate highly reactive radicals to degrade pollutants.
Bioremediation Use of microorganisms to break down environmental contaminants.
In-Situ Chemical Reduction (ISCR) A method that facilitates the degradation of chlorinated solvents in groundwater.

Integrated Multidisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of the environmental implications of compounds like this compound requires an integrated, multidisciplinary research approach. This involves collaboration between chemists, toxicologists, environmental scientists, and policy experts.

Such an approach would encompass:

Source-to-Sink Analysis: Tracking the compound from its potential industrial sources through various environmental pathways to its ultimate fate.

Ecotoxicological Assessment: Evaluating the potential impacts of the compound and its transformation products on different organisms and ecosystems.

Human Exposure and Risk Assessment: Investigating potential pathways of human exposure and assessing the associated health risks.

By integrating data from these different disciplines, a more complete picture of the environmental risks posed by halogenated benzophenones can be developed, which is essential for informing effective management and regulatory strategies.

Regulatory and Policy Considerations for Persistent Organic Pollutants (POPs) in the Context of Halogenated Benzophenones

Halogenated benzophenones, due to their potential for persistence, bioaccumulation, and toxicity, may fall under the purview of international agreements on Persistent Organic Pollutants (POPs), such as the Stockholm Convention. augustmack.comepa.gov The overarching goal of these regulations is to protect human health and the environment from the most harmful and long-lasting chemicals. augustmack.com

Key regulatory and policy considerations include:

Inclusion in POPs Lists: The process for listing a new chemical under the Stockholm Convention involves a rigorous scientific evaluation of its properties against specific criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. jelsciences.comcsbsju.edu

Development of Safer Alternatives: A crucial aspect of regulating POPs is the promotion of research and development of safer and more environmentally friendly alternatives. epa.gov

International Cooperation: Given that POPs can be transported across international boundaries, international cooperation is essential for effective monitoring and control. nih.gov

The regulatory landscape for emerging contaminants is constantly evolving, and proactive measures are needed to identify and manage potential risks before they become widespread environmental problems. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3,3',4'-trichlorobenzophenone in laboratory settings?

Methodological Answer: The synthesis can be approached via halogenation and Friedel-Crafts acylation. For example:

Halogenation : Start with a methyl-substituted benzophenone precursor. Introduce chlorine atoms at positions 3, 3', and 4' using electrophilic aromatic substitution with Cl₂/FeCl₃ or SOCl₂ under controlled conditions to avoid over-chlorination.

Friedel-Crafts Acylation : Use 3-chlorotoluene as a starting material, followed by sequential chlorination and ketone formation via cross-coupling reactions.
Key Considerations : Monitor reaction temperature and stoichiometry to prevent side products. Validate intermediate purity via TLC or HPLC .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and ketone carbonyl (δ ~190 ppm). Chlorine substituents induce deshielding in adjacent protons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass matching (±5 ppm).
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions, especially for steric clashes between methyl and chlorine groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectral data in benzophenone derivatives?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Use:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals.
  • Isotopic Labeling : Introduce deuterated solvents or substituents to isolate specific interactions. Cross-reference with computational predictions (DFT) for spectral simulation .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations to:

  • Electron Distribution : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. Chlorine substituents lower HOMO energy, reducing electron density at ortho/para positions.
  • Reaction Pathways : Simulate intermediates in hydrolysis or photodegradation. For example, evaluate the stability of radical species during UV exposure.
  • Thermodynamic Parameters : Estimate activation energies for dechlorination or methyl group oxidation using transition state theory .

Q. What methodologies assess the environmental persistence of this compound?

Methodological Answer: Design experiments to evaluate:

  • Hydrolysis : Expose the compound to buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and quantify half-life.
  • Photodegradation : Use UV/Vis lamps (λ = 254–365 nm) in aqueous or solvent systems. Identify photoproducts (e.g., dechlorinated derivatives) via GC-MS.
  • Bioaccumulation : Measure logP values experimentally (shake-flask method) or computationally (CLOGP) to predict partitioning in aquatic systems .

Q. What are common side reactions during the synthesis of chlorinated benzophenones, and how can they be mitigated?

Methodological Answer: Key challenges include:

  • Over-Chlorination : Use stoichiometric control (e.g., 1.05 equiv Cl₂ per substitution site) and low temperatures (0–5°C) to limit excess halogenation.
  • Steric Hindrance : Optimize solvent polarity (e.g., dichloromethane vs. DMF) to improve reagent accessibility to crowded aromatic positions.
  • Byproduct Formation : Employ scavengers (e.g., urea for excess HCl) or column chromatography (silica gel, hexane/EtOAc) to isolate target compounds .

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